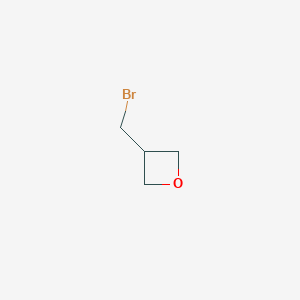

3-(Bromomethyl)oxetane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(bromomethyl)oxetane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7BrO/c5-1-4-2-6-3-4/h4H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEDRUQXJIWTVIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30601180 | |

| Record name | 3-(Bromomethyl)oxetane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30601180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1374014-30-8 | |

| Record name | 3-(Bromomethyl)oxetane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30601180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Bromomethyl)oxetane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-(Bromomethyl)oxetane structure and chemical properties

An In-depth Technical Guide to 3-(Bromomethyl)oxetane for Researchers and Drug Development Professionals

Introduction

This compound is a valuable building block in medicinal chemistry and organic synthesis. The incorporation of the oxetane motif into drug candidates has garnered significant attention due to its ability to favorably modulate physicochemical properties. Oxetanes can improve metabolic stability, enhance aqueous solubility, and reduce lipophilicity.[1][2] This four-membered cyclic ether can act as a polar isostere for gem-dimethyl or carbonyl groups, offering a unique tool for lead optimization in drug discovery.[1][3] This guide provides a comprehensive overview of the structure, chemical properties, synthesis, and applications of this compound.

Structure and Chemical Properties

The structure of this compound consists of a four-membered oxetane ring substituted with a bromomethyl group at the 3-position. This bifunctional nature—a strained ether ring and a reactive alkyl bromide—dictates its chemical behavior.

Caption: Chemical structure of this compound.

The inherent ring strain of the oxetane ring makes it susceptible to ring-opening reactions under Lewis acidic conditions.[4] The primary bromide serves as an excellent leaving group, making the molecule a versatile reagent for introducing the oxetanylmethyl moiety via nucleophilic substitution reactions.

Data Summary

The following tables summarize the key identifiers and physicochemical properties of this compound.

Table 1: Chemical Identifiers

| Identifier | Value | Reference |

| IUPAC Name | This compound | [5] |

| CAS Number | 1374014-30-8 | [5] |

| Molecular Formula | C₄H₇BrO | [6] |

| Molecular Weight | 151.00 g/mol | [6] |

| SMILES | BrCC1COC1 | [6] |

| InChI Key | IEDRUQXJIWTVIL-UHFFFAOYSA-N | [6] |

| MDL Number | MFCD20278240 | [6] |

Table 2: Physical and Chemical Properties

| Property | Value | Reference |

| Appearance | Colorless liquid to solid | [5] |

| Purity | ≥97% (typical) | [5] |

| Solubility | Soluble in most organic solvents | [7] |

| Storage Temperature | 0-8 °C | [5] |

| Storage Class | 11 - Combustible Solids | [6] |

Experimental Protocols

Synthesis of this compound via Intramolecular Williamson Ether Synthesis

A common and robust method for synthesizing this compound is the intramolecular Williamson ether synthesis starting from 3-Bromo-2-(bromomethyl)propan-1-ol.[1] This reaction involves the deprotonation of the alcohol followed by an intramolecular Sₙ2 reaction to form the strained oxetane ring.[1]

Caption: Experimental workflow for the synthesis of this compound.

Materials:

-

3-Bromo-2-(bromomethyl)propan-1-ol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Dichloromethane (CH₂Cl₂) or Diethyl ether (Et₂O) for extraction

-

Solvents for column chromatography (e.g., ethyl acetate/hexanes)

Procedure:

-

Reaction Setup: A dry round-bottom flask is charged with sodium hydride (1.1 equivalents) under an inert atmosphere (e.g., nitrogen or argon).[1]

-

Solvent Addition: Anhydrous THF is added to create a slurry.[1]

-

Addition of Starting Material: The flask is cooled to 0 °C in an ice bath. A solution of 3-Bromo-2-(bromomethyl)propan-1-ol (1.0 equivalent) in anhydrous THF is added dropwise to the stirred NaH suspension.[1]

-

Reaction: After the addition is complete, the ice bath is removed, and the mixture is allowed to warm to room temperature. The reaction is stirred for 12-24 hours. Progress can be monitored by thin-layer chromatography (TLC).[1]

-

Quenching: The reaction is carefully quenched by cooling to 0 °C and slowly adding a saturated aqueous solution of ammonium chloride.[1]

-

Work-up: The mixture is transferred to a separatory funnel and extracted with an organic solvent like dichloromethane or diethyl ether. The combined organic layers are washed with brine.[1]

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated under reduced pressure using a rotary evaporator.[1]

-

Purification: The crude product is purified by silica gel column chromatography to yield pure this compound.[1]

Reactivity and Applications in Synthesis

This compound is a key intermediate for introducing the 3-oxetanylmethyl group into molecules. The primary bromide is readily displaced by a variety of nucleophiles.

Caption: Nucleophilic substitution reactions of this compound.

This reactivity makes it a valuable synthon for creating derivatives for structure-activity relationship (SAR) studies in drug discovery. For instance, it can be used to synthesize spirocyclic oxetanes, which are considered valuable alternatives to morpholine in medicinal chemistry.[8] The introduction of the oxetane moiety can lead to compounds with improved pharmacokinetic profiles, including enhanced metabolic stability and solubility, without significantly increasing lipophilicity.[2][3]

Safety and Handling

This compound should be handled with care in a well-ventilated fume hood.[9] Appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat, must be worn.[9][10]

-

Handling: Avoid all personal contact, including inhalation of vapors. Avoid contact with moisture and incompatible materials. Do not eat, drink, or smoke when handling.[9]

-

Storage: Keep containers securely sealed in a dry, well-ventilated place.[11] Store at the recommended temperature of 0-8 °C.[5]

-

Spills: In case of a spill, contain and absorb with an inert material like sand or vermiculite. Place in a suitable, labeled container for waste disposal.[9]

-

First Aid:

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[11]

-

Skin Contact: Immediately wash off with soap and plenty of water.[10]

-

Eye Contact: Rinse cautiously with water for several minutes.[11]

-

Ingestion: Rinse mouth with water. Do not induce vomiting.[10] In all cases of exposure, consult a physician.[11]

-

Conclusion

This compound is a versatile and important building block for modern organic synthesis and medicinal chemistry. Its unique structural and chemical properties allow for the strategic incorporation of the oxetane motif, often leading to improved drug-like properties. The synthetic protocols are well-established, and its reactivity is predictable, making it a reliable tool for researchers and drug development professionals aiming to innovate and optimize new chemical entities. Proper safety and handling procedures are essential when working with this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. connectjournals.com [connectjournals.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]

- 5. This compound 97% | CAS: 1374014-30-8 | AChemBlock [achemblock.com]

- 6. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 7. Page loading... [guidechem.com]

- 8. Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole | MDPI [mdpi.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. echemi.com [echemi.com]

- 11. chemicalbook.com [chemicalbook.com]

3-(Bromomethyl)oxetane CAS number and IUPAC name

An In-depth Technical Guide to 3-(Bromomethyl)oxetane for Researchers and Drug Development Professionals

Introduction

This compound is a versatile synthetic building block that has garnered significant interest in medicinal chemistry and drug discovery. The oxetane motif, a four-membered cyclic ether, is recognized for its ability to serve as a polar isostere for gem-dimethyl or carbonyl groups, often leading to improved physicochemical properties of drug candidates. The presence of a bromomethyl group at the 3-position provides a reactive handle for a variety of chemical transformations, making it a valuable tool for the synthesis of novel therapeutics. This technical guide provides a comprehensive overview of this compound, including its chemical identity, synthesis, and applications.

Table 1: Chemical Identity of this compound

| Identifier | Value |

| CAS Number | 1374014-30-8 |

| IUPAC Name | This compound |

| Molecular Formula | C₄H₇BrO |

| Molecular Weight | 151.00 g/mol |

| SMILES | BrCC1COC1 |

| InChI Key | IEDRUQXJIWTVIL-UHFFFAOYSA-N |

Physicochemical Properties

While detailed experimental data for this compound is not extensively published in readily available literature, typical properties are summarized below based on supplier information and related compounds. Researchers are advised to confirm these properties on receipt of the material.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Appearance | Colorless liquid or solid |

| Purity | Typically >97% (GC) |

| Storage | Store at 0-8 °C |

Synthesis of this compound

The synthesis of this compound can be achieved through an intramolecular Williamson ether synthesis, a robust and widely employed method for forming ethers. This process involves the cyclization of a suitable precursor, typically a haloalcohol.

General Synthetic Scheme

The reaction proceeds via the deprotonation of the hydroxyl group of a precursor like 3-bromo-2-(bromomethyl)propan-1-ol using a strong base to form an alkoxide. This is followed by an intramolecular nucleophilic substitution (SN2) where the alkoxide displaces one of the bromide atoms, leading to the formation of the strained oxetane ring.

Caption: Synthetic pathway to this compound.

Detailed Experimental Protocol

The following protocol outlines the synthesis of this compound from 3-bromo-2-(bromomethyl)propan-1-ol.

Materials:

-

3-Bromo-2-(bromomethyl)propan-1-ol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Dichloromethane (CH₂Cl₂) or Diethyl ether (Et₂O)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Inert atmosphere setup (e.

The Oxetane Ring: A Modern Bioisostere for the Gem-Dimethyl Group in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic replacement of functional groups, a cornerstone of modern medicinal chemistry, seeks to optimize the pharmacological and pharmacokinetic profiles of drug candidates. Within this paradigm, the gem-dimethyl group, a common motif used to introduce steric bulk and block metabolic oxidation, often carries the penalty of increased lipophilicity, which can negatively impact solubility and other drug-like properties. The 3-substituted oxetane ring has emerged as a compelling bioisosteric replacement for the gem-dimethyl group, offering a unique combination of steric hindrance and favorable physicochemical properties. This technical guide provides a comprehensive overview of the use of 3-(bromomethyl)oxetane as a key building block for this bioisosteric substitution, detailing its impact on molecular properties, relevant synthetic protocols, and its application in drug discovery.

The Rationale for Oxetane as a Gem-Dimethyl Bioisostere

The utility of the oxetane ring as a bioisostere for the gem-dimethyl group stems from its distinct structural and electronic features. While occupying a similar steric volume, the introduction of an oxygen atom into the four-membered ring imparts polarity, leading to significant improvements in aqueous solubility and a reduction in lipophilicity (LogD).[1][2][3][4] This can be a critical advantage in overcoming the poor solubility often associated with highly lipophilic compounds.

Furthermore, the oxetane motif is generally more metabolically stable than a gem-dimethyl group, which can be susceptible to oxidation by cytochrome P450 enzymes.[5][6][7] The electron-withdrawing nature of the oxetane's oxygen atom can also have a profound effect on the basicity of adjacent amines, a property that can be strategically manipulated to mitigate off-target effects, such as hERG channel inhibition.[6][7][8] Specifically, an oxetane placed alpha to an amine can lower its pKa by approximately 2.7 units.[3]

Pioneering work by Carreira and collaborators at Roche highlighted the potential of oxetanes to serve as effective surrogates for gem-dimethyl groups, demonstrating their ability to block metabolic weak spots without the associated increase in lipophilicity.[5][6] Subsequent research has solidified the oxetane ring, particularly the 3,3-disubstituted pattern, as a validated and valuable tool in contemporary medicinal chemistry.[5][6]

Impact on Physicochemical and Pharmacokinetic Properties: A Quantitative Comparison

The strategic replacement of a gem-dimethyl group with a 3-substituted oxetane can lead to measurable improvements in key drug-like properties. The following tables summarize quantitative data from various drug discovery programs, illustrating the impact of this bioisosteric substitution.

Table 1: Comparison of Physicochemical Properties of Matched Molecular Pairs

| Compound Pair | Original Moiety | Replacement Moiety | cLogP / LogD | Aqueous Solubility (µg/mL) | pKa of nearby amine | Reference |

| Pair 1 | gem-Dimethyl | Oxetane | Decrease of ~1.0 unit | 10 to 150 (15-fold increase) | N/A | [4] |

| Pair 2 (SYK inhibitor) | Morpholine | 4-(oxetan-3-yl)piperazine | 1.8 to 1.5 | 30 to >200 | 8.0 to 6.4 | [4][6][9] |

| Pair 3 | N-methyl | N-(oxetan-3-yl) | Decrease in lipophilicity | Improved | 4.0 to 2.8 | [8][9] |

| Pair 4 (EZH2 inhibitor) | Dimethylisoxazole | Methoxymethyl-oxetane | Lowered LogD to 1.9 | Drastically improved | N/A | [5] |

Table 2: Comparison of Metabolic Stability and In Vitro Activity

| Compound Pair | Original Moiety | Replacement Moiety | Human Liver Microsomal Stability (t½, min) | In Vitro Potency (EC₅0/IC₅0) | Therapeutic Index (TI) | Reference |

| Pair 5 | gem-Dimethyl | Oxetane | Generally Increased | 16 nM | 1,250 | [5][6] |

| Pair 6 (RSV inhibitor) | gem-Dimethyl | Oxetane | N/A | Maintained or Improved | N/A | [2] |

| Pair 7 (EZH2 inhibitor) | Dimethylisoxazole | Methoxymethyl-oxetane | Drastically improved | Maintained | N/A | [5] |

| Pair 8 (PI3K inhibitor GDC-0349) | Pyrimidine | Oxetane | 10-fold reduction in free plasma clearance | Maintained | N/A | [5] |

Experimental Protocols

The successful incorporation of the this compound motif into a target molecule relies on robust and well-defined synthetic methodologies. The following protocols provide a detailed guide for the synthesis of the key building block and its subsequent use in a typical nucleophilic substitution reaction.

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound from 3-bromo-2-(bromomethyl)propan-1-ol via an intramolecular Williamson ether synthesis.[10]

Materials:

-

3-Bromo-2-(bromomethyl)propan-1-ol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Dichloromethane (CH₂Cl₂) or Diethyl ether (Et₂O)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add sodium hydride (1.2 equivalents).

-

Solvent Addition: Add anhydrous THF to the flask to create a slurry and cool the mixture to 0 °C using an ice bath.

-

Addition of Starting Material: Dissolve 3-bromo-2-(bromomethyl)propan-1-ol (1.0 equivalent) in anhydrous THF in a separate flask. Add this solution dropwise to the stirred suspension of sodium hydride at 0 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Add water and an organic solvent such as dichloromethane or diethyl ether. Transfer the mixture to a separatory funnel, shake, and allow the layers to separate.

-

Extraction and Washing: Separate the organic layer and wash it sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford pure this compound.

Protocol 2: Incorporation of this compound via Nucleophilic Substitution

This protocol outlines a general procedure for the reaction of this compound with a nucleophile, such as an amine or a phenol, to introduce the oxetane moiety into a target molecule.

Materials:

-

This compound

-

Nucleophile (e.g., a primary or secondary amine, or a phenol)

-

A suitable base (e.g., potassium carbonate, triethylamine, or sodium hydride)

-

Anhydrous solvent (e.g., acetonitrile, dimethylformamide (DMF), or THF)

-

Standard glassware for organic synthesis

-

Inert atmosphere setup (if required)

Procedure:

-

Reaction Setup: To a dry reaction vessel under an inert atmosphere (if necessary), add the nucleophile (1.0 equivalent) and the anhydrous solvent.

-

Addition of Base: Add the appropriate base (1.1-1.5 equivalents). For amines, a non-nucleophilic organic base like triethylamine is often suitable. For phenols, a stronger base like potassium carbonate or sodium hydride may be required.

-

Addition of Electrophile: Add a solution of this compound (1.0-1.2 equivalents) in the reaction solvent dropwise to the stirred mixture.

-

Reaction: Stir the reaction mixture at room temperature or with heating, depending on the reactivity of the nucleophile. Monitor the reaction progress by TLC or LC-MS.

-

Work-up and Purification: Upon completion, quench the reaction appropriately (e.g., with water or a saturated aqueous solution). Extract the product into a suitable organic solvent. Wash the organic layer, dry it, and concentrate it under reduced pressure. Purify the crude product by an appropriate method, such as column chromatography, to yield the desired oxetane-containing molecule.

Visualizing Key Concepts and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the bioisosteric relationship, a typical experimental workflow, and a relevant biological pathway.

Caption: Bioisosteric relationship between a gem-dimethyl group and a 3-substituted oxetane.

Caption: General experimental workflow for the synthesis and incorporation of this compound.

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of an oxetane-containing drug candidate.

Conclusion

The use of this compound as a bioisosteric replacement for the gem-dimethyl group represents a sophisticated and effective strategy in modern drug discovery. The unique physicochemical properties of the oxetane ring, including its polarity, metabolic stability, and ability to modulate the basicity of adjacent functional groups, provide medicinal chemists with a powerful tool to overcome common challenges such as poor solubility and metabolic lability. The well-established synthetic routes to 3-substituted oxetanes further enhance their accessibility and utility. As the drive to develop safer and more effective therapeutics continues, the strategic incorporation of the oxetane motif is poised to play an increasingly important role in the design of next-generation drug candidates.

References

- 1. benchchem.com [benchchem.com]

- 2. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. tandfonline.com [tandfonline.com]

- 9. tandfonline.com [tandfonline.com]

- 10. benchchem.com [benchchem.com]

The Bromomethyl Oxetane Moiety: A Versatile Linchpin in Modern Synthesis and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The oxetane ring, a four-membered cyclic ether, has emerged as a highly valuable structural motif in medicinal chemistry. Its incorporation into drug candidates can significantly enhance physicochemical properties, including aqueous solubility, metabolic stability, and lipophilicity, while also serving as a non-classical bioisostere for frequently used groups like gem-dimethyl or carbonyl functionalities.[1][2][3] The 3-(bromomethyl)oxetane scaffold, in particular, serves as a powerful and versatile building block, providing a reactive handle for the facile introduction of the oxetane moiety into a diverse array of molecular architectures.[4][5]

The synthetic utility of this scaffold is primarily rooted in the high reactivity of the bromomethyl group. The carbon atom bonded to the bromine is an excellent electrophile, readily undergoing nucleophilic substitution reactions (SN2) with a wide range of nucleophiles.[6][7] This allows for the straightforward formation of new carbon-oxygen, carbon-nitrogen, carbon-sulfur, and carbon-carbon bonds, making the bromomethyl oxetane a cornerstone for library synthesis and lead optimization in drug discovery programs.

Nucleophilic Substitution: The Workhorse Reaction

The primary mode of reactivity for the bromomethyl group on the oxetane ring is the bimolecular nucleophilic substitution (SN2) reaction. An electron-rich nucleophile attacks the electrophilic methylene carbon, displacing the bromide leaving group in a single, concerted step. This transformation is efficient and forms the basis for creating a multitude of derivatives.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. connectjournals.com [connectjournals.com]

- 4. Synthesis of Oxetanes [manu56.magtech.com.cn]

- 5. researchgate.net [researchgate.net]

- 6. Nucleophilic substitution - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

Reactivity and ring strain of four-membered oxetane ethers

An In-Depth Technical Guide to the Reactivity and Ring Strain of Four-Membered Oxetane Ethers

Abstract

Four-membered oxetane ethers have emerged from a niche structural motif to a cornerstone in modern medicinal chemistry and drug development.[1][2] Their unique combination of high ring strain, polarity, and three-dimensional structure allows for significant improvements in the physicochemical properties of drug candidates, including aqueous solubility, metabolic stability, and lipophilicity.[2][3] This technical guide provides a comprehensive overview of the core principles governing the reactivity of oxetanes, with a particular focus on the influence of their inherent ring strain. It details the synthesis and ring-opening reactions of these strained ethers, presents key quantitative data, and provides detailed experimental protocols for their preparation and modification. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of oxetanes in their work.

Introduction to Oxetane Ethers

Oxetanes are saturated four-membered heterocyclic ethers that have garnered substantial interest in drug discovery.[1] Initially considered synthetically challenging, recent advances have made them more accessible, leading to their incorporation in numerous clinical candidates and FDA-approved drugs.[2][4] Their value lies in their ability to act as versatile bioisosteres, often replacing gem-dimethyl or carbonyl groups to fine-tune a molecule's absorption, distribution, metabolism, and excretion (ADME) properties.[2][5] The compact, polar, and non-planar structure of the oxetane ring can profoundly influence a compound's conformational preferences, pKa, and metabolic stability, making it a powerful tool for medicinal chemists.[1][5]

The Role of Ring Strain

The reactivity and unique properties of oxetanes are intrinsically linked to the significant strain within their four-membered ring. This strain arises from the deviation of bond angles from the ideal tetrahedral value of 109.5°.

Physicochemical Properties

The oxetane ring is nearly planar, with a slight puckering that can be influenced by substituents.[3][6] This near-planarity minimizes some strain, but the bond angles remain highly compressed compared to larger cyclic ethers or acyclic ethers.[3] The strained C-O-C bond angle exposes the oxygen's lone pair of electrons, making oxetane an excellent hydrogen-bond acceptor, even more so than other cyclic ethers like tetrahydrofuran (THF) or epoxides.[3][6]

Table 1: Physicochemical Properties of Unsubstituted Oxetane

| Property | Value | Source |

| Ring Strain Energy | ~106 kJ/mol (25.5 kcal/mol) | [3][7] |

| C-O Bond Length | 1.46 Å | [3] |

| C-C Bond Length | 1.53 Å | [3] |

| C-O-C Bond Angle | 90.2° | [3] |

| C-C-O Bond Angle | 92.0° | [3] |

| C-C-C Bond Angle | 84.8° | [3] |

| Puckering Angle | 8.7° (at 140 K) | [3][7] |

Strain Energy

The ring strain of oxetane is a key thermodynamic driving force for its reactions, particularly ring-opening polymerizations and reactions with nucleophiles under acidic conditions.[7][8] Its strain energy is comparable to that of highly reactive epoxides (oxiranes) and significantly greater than that of the more stable five-membered THF ring.[3][7]

Table 2: Comparative Ring Strain Energies

| Cyclic Ether | Ring Size | Strain Energy (kcal/mol) |

| Oxirane (Epoxide) | 3 | 27.3 |

| Oxetane | 4 | 25.5 |

| Tetrahydrofuran (THF) | 5 | 5.6 |

Source: Data compiled from multiple sources.[7][9]

Reactivity of Oxetanes

The high ring strain dictates the reactivity of oxetanes. They are generally stable under basic and neutral conditions but are susceptible to ring-opening in the presence of protic or Lewis acids.[10][11] This reactivity profile allows for their stable incorporation into drug molecules while also enabling their use as reactive intermediates in synthesis.[3][12]

Ring-Opening Reactions

The relief of ring strain provides a strong thermodynamic driving force for the cleavage of the oxetane ring.[7] These reactions typically proceed via activation of the ether oxygen by a Lewis or Brønsted acid, followed by nucleophilic attack on one of the ring carbons.[11] The reaction can proceed through SN1 or SN2-type mechanisms, and the regioselectivity is influenced by steric and electronic factors of the substituents on the ring.[13] A wide variety of nucleophiles, including alcohols, amines, and hydrides, can be used to open the ring, leading to highly functionalized acyclic products.[7][11]

Synthesis of Oxetane Ethers

Several synthetic strategies have been developed to construct the strained oxetane ring. The choice of method often depends on the desired substitution pattern and the scale of the reaction.

Intramolecular Williamson Ether Synthesis

This is one of the most common and robust methods for forming the oxetane C-O bond.[14] It involves the intramolecular SN2 cyclization of a 1,3-halohydrin or a related substrate with a suitable leaving group.[3] The reaction is typically carried out in the presence of a strong base, such as sodium hydride, to deprotonate the hydroxyl group.[14] While kinetically less favored than the formation of 3, 5, or 6-membered rings, this method is highly effective for preparing a wide range of oxetane derivatives.[3][7]

Paterno-Büchi Reaction

Epoxide Ring Expansion

Oxetanes can also be synthesized through the ring expansion of epoxides.[17] This transformation is often mediated by sulfur ylides, such as dimethylsulfoxonium methylide, which attack the epoxide to form an intermediate that subsequently cyclizes to the four-membered ring with the expulsion of dimethyl sulfoxide (DMSO).[3]

Applications in Drug Discovery

The incorporation of an oxetane motif can have a profound and beneficial impact on the properties of a drug candidate.[5]

Oxetanes as Bioisosteres

A primary application of oxetanes in medicinal chemistry is as a bioisostere, a chemical substituent that can be interchanged with another without significantly altering the biological activity.[2]

-

gem-Dimethyl Group Replacement : The oxetane ring serves as a hydrophilic surrogate for the lipophilic gem-dimethyl group. It occupies a similar steric volume but introduces polarity, which can disrupt unfavorable hydrophobic interactions, block metabolic C-H bond oxidation, and dramatically improve aqueous solubility.[2][5]

-

Carbonyl Group Replacement : Oxetanes can also function as non-classical isosteres of carbonyl groups.[18] They mimic the hydrogen-bond accepting capability of the carbonyl oxygen but are metabolically more stable and introduce a distinct three-dimensional geometry.[3][19]

Impact on Physicochemical Properties

The introduction of an oxetane ring predictably alters a molecule's ADME profile.[2]

Table 3: Influence of Oxetane Incorporation on Drug-like Properties

| Property | Effect of Replacing gem-Dimethyl Group | Rationale / Benefit |

| Aqueous Solubility | Increase (4x to >4000x)[2][5] | The polar ether oxygen acts as a hydrogen bond acceptor, improving interactions with water. Crucial for oral bioavailability. |

| Lipophilicity (LogD) | Decrease[2] | Increased polarity reduces lipophilicity, which can decrease off-target toxicity and improve overall drug-like properties. |

| Metabolic Stability | Increase[5] | The oxetane ring can block sites of metabolic oxidation (e.g., benzylic C-H bonds), leading to a longer half-life. |

| Basicity (pKa) | Decrease (by ~2.7 units for an α-amine)[2] | The electron-withdrawing nature of the oxetane oxygen lowers the basicity of nearby amines, mitigating issues like hERG inhibition. |

Source: Data compiled from multiple sources.[2][5]

Key Experimental Protocols

Synthesis of 3-(Bromomethyl)oxetane via Intramolecular Williamson Ether Synthesis[14]

This protocol outlines the synthesis from 3-Bromo-2-(bromomethyl)propan-1-ol.

-

Materials :

-

3-Bromo-2-(bromomethyl)propan-1-ol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Organic solvent for extraction (e.g., Dichloromethane)

-

-

Procedure :

-

Reaction Setup : To a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen), add sodium hydride (1.1 equivalents).

-

Solvent Addition : Add anhydrous THF to create a slurry and cool the flask to 0 °C in an ice bath.

-

Starting Material Addition : Dissolve 3-Bromo-2-(bromomethyl)propan-1-ol (1.0 equivalent) in anhydrous THF and add it dropwise to the stirred NaH suspension at 0 °C.

-

Reaction : After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-24 hours, monitoring progress by TLC.

-

Quenching : Carefully cool the reaction back to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl.

-

Extraction : Transfer the mixture to a separatory funnel, add water and an organic solvent (e.g., dichloromethane), and extract the aqueous layer.

-

Washing : Wash the combined organic layers sequentially with water and brine.

-

Drying and Concentration : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure.

-

Purification : Purify the crude product by flash column chromatography on silica gel to yield the pure this compound.

-

General Protocol for Acid-Mediated Ring-Opening of an Oxetane[13][20]

This is a general procedure for the reaction of a 3-substituted oxetane with an alcohol nucleophile.

-

Materials :

-

Substituted oxetane

-

Alcohol nucleophile (e.g., methanol, used in excess as solvent)

-

Protic acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure :

-

Reaction Setup : Dissolve the substituted oxetane (1.0 equivalent) in the alcohol nucleophile (e.g., methanol).

-

Catalyst Addition : Add a catalytic amount of the protic acid to the solution.

-

Reaction : Stir the mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC until the starting material is consumed.

-

Quenching : Carefully neutralize the reaction mixture by adding saturated aqueous NaHCO₃.

-

Extraction : If necessary, add water and extract the product with an organic solvent like ethyl acetate.

-

Washing : Wash the organic layer with brine.

-

Drying and Concentration : Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

-

Purification : Purify the resulting 1,3-diol monoether product by flash column chromatography.

-

Conclusion

The four-membered oxetane ring represents a fascinating intersection of stability and reactivity. Its significant ring strain makes it susceptible to controlled ring-opening reactions, providing a powerful tool for synthetic chemists to build complex, functionalized molecules. Simultaneously, its stability under physiological conditions and its profound, positive influence on the physicochemical properties of parent molecules have cemented its role as a valuable building block in modern drug discovery. A thorough understanding of the principles of ring strain and reactivity is essential for researchers aiming to fully exploit the potential of this unique heterocyclic motif.

References

- 1. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. apps.dtic.mil [apps.dtic.mil]

- 10. Oxetane - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. Synthesis of Oxetanes [manu56.magtech.com.cn]

- 16. Oxetane synthesis [organic-chemistry.org]

- 17. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

The Strategic Incorporation of 3-Substituted Oxetanes in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The oxetane motif, a four-membered cyclic ether, has emerged from relative obscurity to become a valuable building block in contemporary medicinal chemistry. Its unique combination of properties, including low molecular weight, high polarity, and a distinct three-dimensional structure, offers a powerful tool to address common challenges in drug design.[1][2][3][4] This technical guide provides an in-depth exploration of the applications of 3-substituted oxetanes, focusing on their role as versatile bioisosteres and modulators of physicochemical properties, supported by quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways.

Physicochemical and Pharmacokinetic Advantages of 3-Substituted Oxetanes

The strategic introduction of a 3-substituted oxetane ring can significantly enhance the drug-like properties of a molecule. These improvements primarily stem from the ring's inherent polarity, electron-withdrawing nature, and defined spatial arrangement.

Bioisosteric Replacement

3-Substituted oxetanes, particularly 3,3-disubstituted variants, are widely recognized as effective bioisosteres for gem-dimethyl and carbonyl groups.[1][3][5] This substitution can lead to improvements in metabolic stability, aqueous solubility, and lipophilicity without introducing a new chiral center.[2][5]

-

gem-Dimethyl Group Replacement: Replacing a metabolically labile gem-dimethyl group with an oxetane can block oxidative metabolism at that position while maintaining a similar steric profile. This often leads to a reduction in clearance and an increase in the compound's half-life.

-

Carbonyl Group Replacement: The oxetane's oxygen atom can act as a hydrogen bond acceptor, mimicking the function of a carbonyl group. This substitution can improve metabolic stability against enzymatic degradation that targets ketones or amides.[5]

Modulation of Physicochemical Properties

The electron-withdrawing nature of the oxetane's oxygen atom has a profound impact on the properties of neighboring functional groups, a feature that has been successfully exploited in drug design.

-

pKa Attenuation: When placed alpha to a basic amine, an oxetane ring can significantly reduce its pKa. This is a crucial strategy for mitigating off-target effects associated with high basicity, such as hERG channel inhibition, and for improving cell permeability.[4][6] For instance, the introduction of an oxetane substituent on a nitrogen atom can lower the pKa of the amine by approximately 2.7 units.[4]

-

Solubility Enhancement: The inherent polarity of the oxetane ring generally leads to an increase in aqueous solubility. Replacing a gem-dimethyl group with an oxetane can increase solubility by a factor of 4 to over 4000, depending on the molecular context.[7]

-

Lipophilicity (LogD) Reduction: The incorporation of an oxetane typically reduces a compound's lipophilicity, which can be beneficial for improving its overall drug-like properties and reducing off-target toxicity.[8]

Quantitative Data on the Impact of 3-Substituted Oxetanes

The following tables summarize the quantitative effects of incorporating 3-substituted oxetanes on key drug discovery parameters, drawing from matched molecular pair analyses and case studies of clinical candidates.

| Table 1: Impact of 3-Substituted Oxetanes on Physicochemical Properties | ||||

| Compound/Pair | Modification | Property | Original Value | Oxetane Value |

| Generic Amine | α-Oxetane Substitution | pKa | 9.9 | 7.2[4] |

| GDC-0349 Precursor | Isopropyl to Oxetane | pKa | 7.6 | 5.0[6] |

| GDC-0349 Precursor | Isopropyl to Oxetane | hERG IC50 (μM) | 8.5 | >100[6] |

| Anilinopyrimidine Series | Cyclopropane to Oxetane | LogD | ~2.5 | ~1.7[8] |

| EZH2 Inhibitor Lead | Dimethylisoxazole to Methoxymethyl-oxetane | LogD | >3 | 1.9[4] |

| Various Scaffolds | gem-Dimethyl to Oxetane | Aqueous Solubility | Variable | 4 to 4000-fold increase[7] |

| Table 2: Pharmacokinetic Parameters of Fenebrutinib (BTK Inhibitor) | |

| Parameter | Value |

| Half-life (t½) | 4.2 - 9.9 hours[3] |

| Time to Peak Plasma Concentration (Tmax) | 1 - 3 hours[3] |

| Apparent Clearance (CL/F) in Healthy Subjects | 52% higher than in patients |

| Apparent Clearance (CL/F) Population Typical Value | 19.1 L/hr |

| Volume of Central Compartment (Vc) Population Typical Value | 323.8 L |

Key Synthetic Methodologies

The successful application of 3-substituted oxetanes in drug discovery relies on robust and efficient synthetic methods. The following protocols describe key transformations for the synthesis of common oxetane building blocks and their derivatives.

Williamson Ether Synthesis for Oxetane Ring Formation

This classical method remains a cornerstone for the synthesis of the oxetane ring, typically proceeding via an intramolecular S_N2 reaction of a 1,3-halohydrin.

Protocol: Synthesis of a 3-Aryloxetane from 3-Hydroxyoxetane

-

Materials: 3-Hydroxyoxetane, aryl halide (e.g., 4-fluoronitrobenzene), sodium hydride (NaH), anhydrous dimethylformamide (DMF).

-

Procedure:

-

To a stirred solution of 3-hydroxyoxetane (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere, add sodium hydride (1.2 eq) portion-wise.

-

Allow the mixture to stir at 0 °C for 30 minutes.

-

Add the aryl halide (1.1 eq) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 3-aryloxetane.

-

Reductive Amination of Oxetan-3-one

Reductive amination of the readily available oxetan-3-one is a versatile method for the synthesis of 3-aminooxetanes, which are key building blocks in many drug discovery programs.

Protocol: Synthesis of N-Benzyl-oxetan-3-amine

-

Materials: Oxetan-3-one, benzylamine, sodium triacetoxyborohydride (NaBH(OAc)₃), dichloromethane (DCM), acetic acid.

-

Procedure:

-

To a solution of oxetan-3-one (1.0 eq) in DCM, add benzylamine (1.1 eq) and a catalytic amount of acetic acid.

-

Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 12-16 hours, monitoring by TLC.

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield N-benzyl-oxetan-3-amine.[3]

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by oxetane-containing drugs and a general workflow for their incorporation in drug discovery.

Caption: Bruton's Tyrosine Kinase (BTK) Signaling Pathway and Inhibition by Fenebrutinib.

References

- 1. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3] [commonorganicchemistry.com]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Oxetan-3-one synthesis [organic-chemistry.org]

- 7. atlantis-press.com [atlantis-press.com]

- 8. jk-sci.com [jk-sci.com]

Spectroscopic and Synthetic Profile of 3-(Bromomethyl)oxetane: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of available spectroscopic information and general experimental protocols relevant to the characterization of 3-(Bromomethyl)oxetane. Due to the limited availability of published, experimentally verified spectroscopic data for this compound, this document presents illustrative data from a closely related analogue, 3-(bromomethyl)oxetan-3-yl)methanol, to provide insight into the expected spectral characteristics. Detailed, standardized methodologies for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are provided to guide researchers in the analytical characterization of this and similar compounds. Additionally, a representative synthetic pathway involving this compound is visualized to illustrate its potential chemical reactivity.

Introduction

Oxetanes are four-membered cyclic ethers that have garnered significant interest in medicinal chemistry and drug development. Their unique physicochemical properties, including the ability to act as hydrogen bond acceptors and improve metabolic stability, make them valuable scaffolds in the design of novel therapeutics. This compound is a key building block, offering a reactive handle for the introduction of the oxetane motif into larger molecules through nucleophilic substitution reactions. A thorough understanding of its spectroscopic properties is crucial for reaction monitoring, quality control, and structural verification.

Illustrative Spectroscopic Data: 3-(Bromomethyl)oxetan-3-yl)methanol

To provide a relevant spectroscopic example, data for 3-(bromomethyl)oxetan-3-yl)methanol is presented below. This compound shares the core bromomethyl-substituted oxetane structure and thus can offer valuable insights into the expected chemical shifts and fragmentation patterns.

NMR Spectroscopy Data

The following tables summarize the ¹H and ¹³C NMR data for 3-(bromomethyl)oxetan-3-yl)methanol.

Table 1: ¹H NMR Data for 3-(bromomethyl)oxetan-3-yl)methanol

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 4.45 | Singlet (s) | 4H | Oxetane ring protons |

| 4.00 | Singlet (s) | 2H | CH₂ OH |

| 3.70 | Singlet (s) | 2H | CH₂ Br |

| 2.60 | Broad Singlet (bs) | 1H | OH |

Solvent: CDCl₃, Reference: TMS

Table 2: ¹³C NMR Data for 3-(bromomethyl)oxetan-3-yl)methanol

(Note: Specific ¹³C NMR data was not found in the search results. The table is structured for future data population.)

| Chemical Shift (δ) ppm | Assignment |

| Data not available | Oxetane ring carbons |

| Data not available | CH₂OH |

| Data not available | CH₂Br |

IR Spectroscopy Data

The following table summarizes the key IR absorption bands for 3-(bromomethyl)oxetan-3-yl)methanol.

Table 3: IR Data for 3-(bromomethyl)oxetan-3-yl)methanol

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3360 | Medium, Broad | O-H stretch |

(Note: A full IR spectrum was not available. This table highlights the most prominent reported peak.)

Mass Spectrometry Data

The following table summarizes the mass spectrometry data for 3-(bromomethyl)oxetan-3-yl)methanol.

Table 4: Mass Spectrometry Data for 3-(bromomethyl)oxetan-3-yl)methanol

| m/z | Ion |

| 182 | [M+H]⁺ |

(Note: The molecular weight of 3-(bromomethyl)oxetan-3-yl)methanol is 181.02 g/mol . The observed ion corresponds to the protonated molecule.)

Experimental Protocols

The following sections provide detailed, generalized protocols for the acquisition of spectroscopic data for a solid organic compound such as this compound.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the solid sample for ¹H NMR (20-50 mg for ¹³C NMR) and transfer to a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Cap the tube and gently agitate until the sample is fully dissolved.

-

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity, indicated by a sharp and symmetrical solvent peak.

-

-

¹H NMR Acquisition:

-

Set the spectral width to approximately 12-15 ppm.

-

Use a 90° pulse angle.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to approximately 220-250 ppm.

-

Use a proton-decoupled pulse sequence.

-

Set the relaxation delay to 2-5 seconds to ensure quantitative data for all carbon types.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum to obtain a flat baseline.

-

Calibrate the chemical shift axis using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H spectrum to determine proton ratios.

-

IR Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Thin Solid Film):

-

Sample Preparation:

-

Place a small amount of the solid sample (approx. 50 mg) into a clean vial.

-

Add a few drops of a volatile solvent (e.g., methylene chloride or acetone) to dissolve the solid.

-

Using a pipette, apply a drop of the solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Allow the solvent to fully evaporate, leaving a thin, even film of the solid sample on the plate.

-

-

Data Acquisition:

-

Place the salt plate into the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background to generate the final transmittance or absorbance spectrum.

-

Label the significant peaks with their corresponding wavenumbers.

-

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

-

Sample Introduction:

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).

-

If using a direct insertion probe, the sample is placed in a capillary tube at the probe's tip.

-

-

Ionization:

-

The sample is volatilized by heating under high vacuum.

-

In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV).

-

This causes the ejection of an electron from the molecule, forming a radical cation (the molecular ion, M⁺•).

-

-

Mass Analysis:

-

The newly formed ions, including the molecular ion and any fragment ions resulting from its decomposition, are accelerated by an electric field.

-

The ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

-

Detection and Spectrum Generation:

-

The separated ions are detected, and the signal is amplified.

-

The instrument's software plots the relative abundance of each ion versus its m/z value to generate the mass spectrum.

-

Mandatory Visualization: Synthetic Pathway

This compound is a valuable electrophile for Sₙ2 reactions. A common application is the Williamson ether synthesis, where it reacts with an alkoxide or phenoxide to form a new ether linkage. This reaction is a straightforward method for incorporating the oxetane moiety into a target molecule.

Caption: Williamson Ether Synthesis with this compound.

Conclusion

While direct, experimentally verified spectroscopic data for this compound remains elusive in the public domain, this guide provides researchers with the necessary tools to approach its characterization. The illustrative data from a closely related compound offers a predictive framework for interpreting spectral results. The detailed experimental protocols for NMR, IR, and MS serve as a practical resource for obtaining high-quality analytical data. Furthermore, the visualized synthetic pathway highlights the utility of this compound as a versatile building block in organic synthesis and drug discovery. It is recommended that researchers acquiring this compound perform a full suite of spectroscopic analyses to confirm its identity and purity prior to use.

The Art of the Strained Ring: A Technical Guide to the Synthesis of Oxetane Building Blocks

For Researchers, Scientists, and Drug Development Professionals

The oxetane ring, a four-membered cyclic ether, has emerged from a synthetic curiosity to a valuable building block in modern medicinal chemistry. Its unique physicochemical properties, including increased polarity, metabolic stability, and its ability to act as a bioisostere for gem-dimethyl and carbonyl groups, have made it an attractive motif for drug discovery programs.[1][2][3][4] This technical guide provides a comprehensive literature review of the core methodologies for synthesizing these valuable scaffolds, presenting key data in a comparative format and offering detailed experimental protocols for seminal reactions.

Core Synthetic Strategies: A Comparative Overview

The construction of the strained oxetane ring can be broadly categorized into three main strategies: intramolecular cyclization (ring-closing reactions), [2+2] cycloadditions, and ring expansion of smaller heterocycles.[1][5] Each approach offers distinct advantages and is suited for different substitution patterns and functionalities.

Intramolecular Cyclization: The Williamson Ether Synthesis and Beyond

The intramolecular Williamson etherification, involving the cyclization of a 1,3-halohydrin or a related substrate with a suitable leaving group, remains a cornerstone of oxetane synthesis.[6] This method is widely applicable and has been utilized in the synthesis of complex molecules, including the potent anti-cancer agent Taxol.[6]

Key Methodologies & Quantitative Data:

| Method | Starting Material | Reagents & Conditions | Yield (%) | Reference |

| Williamson Etherification | 1,3-Halohydrin | Base (e.g., NaH, DBU) | Generally high (≥79%) | [6] |

| From 1,3-Diols via Acetoxy Bromides | 1,3-Diol | 1. Trimethyl orthoacetate, Acetyl bromide; 2. DIBAL-H, NaH | Good, with retention of configuration | [6] |

| Mitsunobu Reaction | 1,3-Diol | DEAD, PPh₃ | Variable | [7] |

| Gold-Catalyzed Cyclization | Propargylic Alcohols | Gold catalyst (e.g., (2-biphenyl)Cy₂PAuNTf₂), Acid (e.g., HNTf₂) | Up to 71% for oxetan-3-one | [8][9] |

Detailed Experimental Protocol: Synthesis of Oxetan-3-one from Dihydroxyacetone Dimer [1][6]

This multi-step synthesis provides a scalable route to the versatile building block, oxetan-3-one.

-

Ketal Formation: Dihydroxyacetone dimer is converted to the corresponding dimethylketal using trimethyl orthoformate and a catalytic amount of tosic acid in methanol.

-

Monotosylation: The resulting diol is selectively monotosylated at one of the primary hydroxyl groups using tosyl chloride and a base (e.g., pyridine).

-

Intramolecular Cyclization: The tosylated intermediate is treated with a strong base, such as sodium hydride (NaH), to induce intramolecular Williamson etherification, forming the oxetane ring.

-

Ketal Cleavage: The dimethyl ketal protecting group is removed under acidic conditions to yield the final product, oxetan-3-one. A 62% yield for the final two steps has been reported.[1]

Logical Workflow for Oxetan-3-one Synthesis:

Caption: Synthesis of oxetan-3-one from dihydroxyacetone dimer.

[2+2] Cycloaddition: The Paternò-Büchi Reaction

The Paternò-Büchi reaction is a powerful photochemical method for the direct formation of oxetanes from a carbonyl compound and an alkene.[10][11] This [2+2] photocycloaddition proceeds through the excited state of the carbonyl compound and can provide access to a wide range of substituted oxetanes with high regioselectivity.[10][12]

The mechanism typically involves the formation of a biradical intermediate from the triplet excited state of the carbonyl compound.[12][13] The regiochemical outcome is often governed by the stability of this biradical intermediate.

General Reaction Scheme:

Caption: Generalized mechanism of the Paternò-Büchi reaction.

Key Considerations for the Paternò-Büchi Reaction:

-

Stereoselectivity: The reaction can exhibit both regio- and stereoselectivity, which can be influenced by the nature of the reactants and the reaction conditions.[12][14]

-

Electron-Rich Alkenes: The reaction is particularly effective with electron-rich alkenes such as enol ethers and enamines.[10]

-

Triplet Quenchers: The involvement of a triplet excited state can be confirmed by the quenching of the reaction in the presence of triplet quenchers.[14]

Ring Expansion of Epoxides

The ring expansion of epoxides provides an alternative route to oxetanes, driven by the release of ring strain from the three-membered ring.[1] This transformation can be mediated by various reagents, including sulfur ylides.

A notable example involves the reaction of a 2-substituted or 2,2-disubstituted epoxide with a sulfoxonium ylide generated in situ from trimethyloxosulfonium iodide.[1] The ylide attacks the epoxide, leading to a ring-opened intermediate that subsequently cyclizes to the corresponding oxetane with the expulsion of dimethyl sulfoxide. This method has been shown to produce 2-substituted oxetanes in excellent yields of 83-99%.[1]

Reaction Pathway for Epoxide Ring Expansion:

Caption: Ring expansion of an epoxide to an oxetane.

Synthesis of Substituted Oxetanes

The development of methods for the synthesis of specifically substituted oxetanes is crucial for their application in drug discovery. Of particular importance are 3-substituted and 3,3-disubstituted oxetanes, which are frequently employed as isosteres.[15][16]

Gold-Catalyzed Synthesis of Oxetan-3-ones:

A significant advancement in the synthesis of oxetan-3-ones is the gold-catalyzed one-step reaction from readily available propargylic alcohols.[8][9][17][18] This method proceeds under mild, "open flask" conditions and avoids the use of hazardous reagents like diazo ketones.[9][17] The proposed mechanism involves the formation of an α-oxo gold carbene intermediate.[8][17]

Experimental Protocol: Gold-Catalyzed Synthesis of Oxetan-3-one [8]

To a solution of the propargylic alcohol in a suitable solvent (e.g., dichloromethane), the gold catalyst (e.g., (2-biphenyl)Cy₂PAuNTf₂) and an acid co-catalyst (e.g., HNTf₂) are added. The reaction is typically stirred at room temperature and can be monitored by TLC or GC-MS. Upon completion, the reaction mixture is purified by column chromatography to afford the desired oxetan-3-one.

Quantitative Data for Gold-Catalyzed Oxetan-3-one Synthesis:

| Substrate | Catalyst | Co-catalyst | Solvent | Yield (%) | Reference |

| Propargyl Alcohol | (2-biphenyl)Cy₂PAuNTf₂ | HNTf₂ | CH₂Cl₂ | 71 | [8] |

Conclusion

The synthesis of oxetane building blocks has evolved significantly, providing medicinal chemists with a diverse toolbox to incorporate this valuable motif into drug candidates. The classical Williamson ether synthesis, the elegant Paternò-Büchi reaction, and innovative ring expansion and gold-catalyzed methodologies each offer unique advantages for accessing a wide array of oxetane derivatives. The continued development of efficient and stereoselective synthetic routes will undoubtedly further propel the application of oxetanes in the design of next-generation therapeutics.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis of Oxetanes [manu56.magtech.com.cn]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols [organic-chemistry.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

- 11. Oxetane synthesis through the Paternò-Büchi reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Paternò–Büchi reaction – a comprehensive review - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 13. (Open Access) The Paternò-Büchi reaction - a comprehensive review. (2019) | Maurizio D'Auria | 105 Citations [scispace.com]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 16. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]

- 17. Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Oxetan-3-one synthesis [organic-chemistry.org]

The Strategic Incorporation of 3-(Bromomethyl)oxetane in Fragment-Based Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of the Oxetane Moiety in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular scaffolds that can confer advantageous physicochemical and pharmacokinetic properties upon drug candidates is relentless. Among the saturated heterocycles that have garnered significant attention, the oxetane ring has emerged as a uniquely valuable motif.[1] This four-membered cyclic ether, once considered a synthetic curiosity, is now strategically employed to enhance aqueous solubility, improve metabolic stability, reduce lipophilicity, and modulate the basicity of proximal amines.[2][3] Its compact, polar, and three-dimensional nature allows it to serve as a bioisostere for commonly used functionalities like gem-dimethyl and carbonyl groups, often with superior pharmacological outcomes.[1][4]

Fragment-Based Drug Discovery (FBDD) provides an ideal platform for leveraging the beneficial properties of the oxetane scaffold. By starting with small, low-complexity fragments, FBDD allows for a more efficient exploration of chemical space and a more rational approach to lead optimization.[5] 3-(Bromomethyl)oxetane stands out as a key building block in this context, offering a reactive handle for the facile incorporation of the oxetane moiety into a diverse array of fragment libraries. This guide provides an in-depth technical overview of the use of this compound in FBDD, from its synthesis and the generation of fragment libraries to screening methodologies and its impact on biological targets and signaling pathways.

Physicochemical Properties of Oxetane-Containing Fragments

The introduction of an oxetane group can profoundly influence the drug-like properties of a molecule. These effects are summarized below and quantified in the subsequent case studies.

-

Solubility: The polar nature of the ether oxygen in the oxetane ring can significantly enhance aqueous solubility, a critical factor for oral bioavailability.[6]

-

Lipophilicity: Replacement of a gem-dimethyl group with an oxetane can lead to a decrease in lipophilicity (LogP/LogD), which can in turn reduce off-target effects and improve pharmacokinetic profiles.[6]

-

Metabolic Stability: The oxetane ring is generally more resistant to metabolic degradation compared to other functionalities, leading to improved in vivo stability.[1] However, it can be a substrate for microsomal epoxide hydrolase (mEH), which can be a predictable metabolic clearance pathway, potentially reducing the reliance on cytochrome P450 enzymes.[7][8][9]

-

Basicity (pKa) Modulation: An oxetane positioned alpha to an amine group can significantly reduce the basicity of the amine through its inductive electron-withdrawing effect. This can be advantageous for optimizing cell permeability and reducing hERG liability.[2][3]

-

Three-Dimensionality: The non-planar, puckered structure of the oxetane ring increases the three-dimensionality of fragments, which can lead to improved binding affinity and selectivity for protein targets.[4]

Synthesis of the Key Building Block: this compound

The reliable synthesis of this compound is a prerequisite for its use in FBDD. A common and efficient method is the intramolecular Williamson ether synthesis starting from 3-bromo-2-(bromomethyl)propan-1-ol.[10]

Experimental Protocol: Synthesis of this compound[10]

Materials:

-

3-Bromo-2-(bromomethyl)propan-1-ol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Dichloromethane (CH₂Cl₂) or Diethyl ether (Et₂O)

-

Round-bottom flask, magnetic stirrer, reflux condenser, inert atmosphere setup, separatory funnel, rotary evaporator, silica gel for column chromatography.

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents).

-

Solvent Addition: Add anhydrous THF to the flask to create a slurry.

-

Addition of Starting Material: Dissolve 3-bromo-2-(bromomethyl)propan-1-ol (1.0 equivalent) in anhydrous THF in a separate flask. Add this solution dropwise to the stirred suspension of sodium hydride at 0 °C (ice bath).

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Quenching: Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.

-

Extraction: Transfer the mixture to a separatory funnel. Add water and an organic solvent such as dichloromethane or diethyl ether. Shake the funnel and allow the layers to separate.

-

Washing: Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure this compound.

Generation of Oxetane-Based Fragment Libraries

The reactivity of the bromomethyl group in this compound allows for the straightforward synthesis of diverse fragment libraries through nucleophilic substitution with various functional groups, such as phenols, anilines, thiols, and amines.

Experimental Protocol: Synthesis of an N-Aryl Oxetane Fragment Library

This protocol describes a general procedure for the parallel synthesis of a library of N-aryl fragments derived from this compound and a selection of anilines.

Materials:

-

This compound

-

A library of diverse aniline derivatives

-

Potassium carbonate (K₂CO₃) or another suitable base

-

N,N-Dimethylformamide (DMF) or acetonitrile (MeCN)

-

96-well reaction block or individual reaction vials

-

Magnetic stirrer plate and stir bars

-

Analytical and preparative HPLC systems

Procedure:

-

Arraying of Anilines: In each well of a 96-well reaction block, place a solution of a unique aniline derivative (1.0 equivalent) in DMF.

-

Addition of Base: To each well, add potassium carbonate (1.5 equivalents).

-

Addition of this compound: Add a solution of this compound (1.1 equivalents) in DMF to each well.

-

Reaction: Seal the reaction block and heat to 60-80 °C with stirring for 4-12 hours. Monitor the reaction progress by LC-MS analysis of a representative subset of reactions.

-

Work-up: Upon completion, allow the reaction block to cool to room temperature. Add water to each well and extract the products with ethyl acetate.

-

Purification: Purify the contents of each well using preparative HPLC to yield the desired N-aryl oxetane fragments.

-

Quality Control: Confirm the identity and purity of each fragment by LC-MS and ¹H NMR spectroscopy. Determine the concentration of each stock solution for screening.

Caption: Experimental workflow for oxetane fragment library synthesis and screening.

Fragment Screening Methodologies

Once an oxetane-containing fragment library has been synthesized and validated, it can be screened against a biological target of interest using a variety of biophysical techniques.[11][12][13][14]

Experimental Protocol: Primary Screening by Surface Plasmon Resonance (SPR)

Materials:

-

SPR instrument and sensor chips (e.g., CM5)

-

Target protein

-

Immobilization buffers (e.g., acetate pH 5.0) and running buffer (e.g., HBS-EP+)

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Purified oxetane fragment library in a suitable solvent (e.g., DMSO)

Procedure:

-

Target Immobilization: Immobilize the target protein onto the surface of an SPR sensor chip using standard amine coupling chemistry. A reference flow cell should be prepared in parallel (e.g., by blocking with ethanolamine without protein immobilization).

-

Fragment Solution Preparation: Prepare solutions of the oxetane fragments from the library at a suitable screening concentration (e.g., 100-500 µM) in running buffer. Ensure the final DMSO concentration is consistent across all samples and low enough to not interfere with the assay (typically ≤1%).

-

Screening: Inject the fragment solutions over the sensor chip surface (both target and reference flow cells) and monitor the binding response in real-time.

-

Data Analysis: Subtract the reference flow cell data from the target flow cell data to correct for bulk refractive index changes. Fragments that show a concentration-dependent binding response are considered primary hits.

-

Hit Validation: For primary hits, perform dose-response experiments to determine binding affinity (KD). Validate hits using an orthogonal biophysical method, such as Isothermal Titration Calorimetry (ITC) or NMR spectroscopy, to rule out false positives.

Case Studies: The Impact of Oxetane Fragments in Drug Discovery

The strategic incorporation of oxetane moieties has led to significant advances in several drug discovery programs. The following tables summarize quantitative data from selected case studies, demonstrating the tangible benefits of this approach.

Case Study 1: IDO1 Inhibitors[1]

Indoleamine 2,3-dioxygenase 1 (IDO1) is a key target in cancer immunotherapy. The introduction of an oxetane group led to a significant improvement in potency and physicochemical properties.

| Compound | Structure | IDO1 IC₅₀ (nM) | hWB IC₅₀ (nM, unbound) | Aqueous Solubility (µM) |

| 26 (Hit) | n-propyl, cyclobutene | 9.0 | 22 | Poor |

| 29 | fluorophenyl, oxetane | Potent | - | Improved |

| 30 | 2-pyridyl, oxetane | Highly Potent | - | Further Improved |

| 33 | oxetane -containing | Single-digit nM | - | Significantly Improved |

hWB: human whole blood

Case Study 2: AXL Kinase Inhibitors[1]

AXL kinase is a target in oncology. Fragment optimization with an oxetane moiety resulted in a dramatic increase in potency.

| Compound | Structure | AXL IC₅₀ (µM) | Ligand Efficiency (LE) |

| 11 (Fragment Hit) | Indazole core | 28.4 | 0.39 |

| 12 | oxetane -containing | 0.32 | - |